![molecular formula C25H16N2O4 B14086380 9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione is a complex organic compound featuring a unique tetracyclic structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione can be achieved through several synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, often requiring electron-donating groups.
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Wissenschaftliche Forschungsanwendungen
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Industry: The compound is used in the development of pharmaceuticals and other biologically relevant molecules.
Wirkmechanismus
The mechanism of action of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to its therapeutic effects . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione stands out due to its unique tetracyclic structure, which imparts distinct biological activities and therapeutic potentials.
Eigenschaften
Molekularformel |
C25H16N2O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C25H16N2O4/c1-14-13-19(26-31-14)27-21(16-8-3-2-4-9-16)20-22(28)18-12-11-15-7-5-6-10-17(15)23(18)30-24(20)25(27)29/h2-13,21H,1H3 |
InChI-Schlüssel |
LYZFHLBDDQBFPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


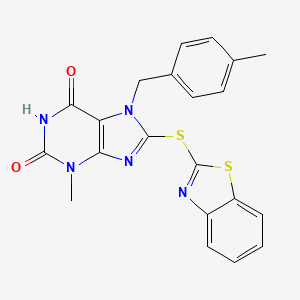
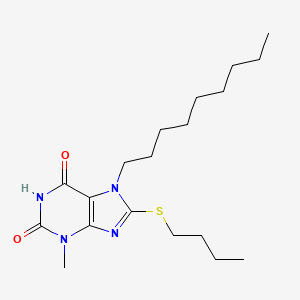
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)

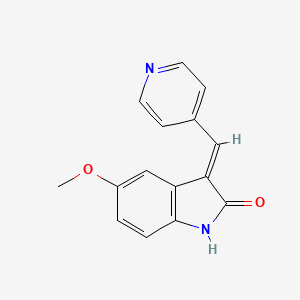
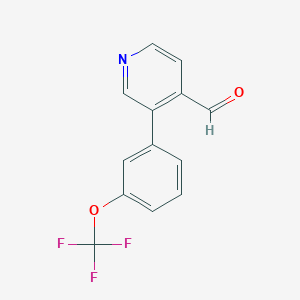


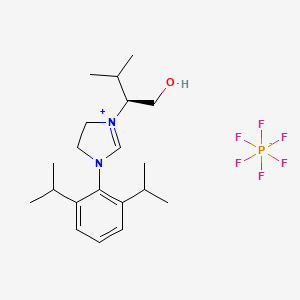
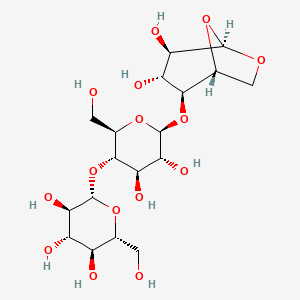
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
